molecular formula C16H11F2N3OS B2912848 2-(4-fluorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476463-39-5

2-(4-fluorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2912848
CAS RN: 476463-39-5
M. Wt: 331.34
InChI Key: WMGRXTIRKSUOFE-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains two fluorophenyl groups, a thiadiazol group, and an acetamide group. These types of compounds are often used in medicinal chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Similar compounds have been involved in various chemical reactions, including coupling reactions and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would need to be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Anticancer Applications

Compounds with structures similar to "2-(4-fluorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide" have shown promising results in anticancer research. For instance, derivatives of imidazothiadiazole, a related structure, have demonstrated significant cytotoxic activities against various cancer cell lines, including breast cancer. These compounds were synthesized through a process involving the heterocyclization of precursors with phenacyl chloride reagents, and their structures were confirmed using DFT calculations. Their anticancer efficacy was attributed to their ability to inhibit cell division and migration, which is crucial for cancer treatment strategies (Abu-Melha, 2021).

Antimicrobial Applications

Another scientific research application of compounds structurally similar to "2-(4-fluorophenyl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide" is in the field of antimicrobial agents. Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds were prepared through nucleophilic substitution and screened for their efficacy against Gram-negative and Gram-positive bacteria as well as fungal species, showcasing the potential of such molecules in combating microbial infections (Badiger et al., 2013).

Neuroprotective Activities

Research on similar thiadiazole-based compounds has also revealed their potential in neuroprotective applications. Studies on 2-amino-1,3,4-thiadiazole based compounds have shown that they exhibit significant neuroprotective activities in addition to their anticancer properties. These compounds have been tested for their ability to inhibit the proliferation of tumor cells and protect neuronal cells from neurotoxic agents, indicating their dual functionality in therapeutic research (Rzeski et al., 2007).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize its synthesis, detailed structural analysis, and biological assays to determine its activity against various targets .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3OS/c17-12-5-1-10(2-6-12)9-14(22)19-16-21-20-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRXTIRKSUOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

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